5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-chlorophenyl group at position 5, a phenyl group at position 3, and a sulfanyl-linked 2,3-dihydro-1,4-benzodioxin-6-yl ketone moiety at position 2 (Figure 1).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19ClN2O4S2/c29-19-9-6-17(7-10-19)21-15-36-26-25(21)27(33)31(20-4-2-1-3-5-20)28(30-26)37-16-22(32)18-8-11-23-24(14-18)35-13-12-34-23/h1-11,14-15H,12-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVHHMOGOGQNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC4=C(C(=CS4)C5=CC=C(C=C5)Cl)C(=O)N3C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include chlorinating agents, sulfur sources, and various catalysts to facilitate the formation of the thieno[2,3-d]pyrimidin-4-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Antiviral Activity
Research has shown that thienopyrimidine derivatives exhibit antiviral properties. For instance, studies have indicated that similar compounds can inhibit viral replication by targeting specific viral enzymes or proteins. The compound could potentially have similar effects due to structural similarities with known antiviral agents .
Antibacterial Properties
Compounds containing sulfamoyl and related moieties have been studied for their antibacterial activities. The presence of the sulfanyl group in this compound may enhance its ability to inhibit bacterial growth by interfering with bacterial enzymes . In vitro studies are necessary to evaluate its effectiveness against various bacterial strains.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of key enzymes involved in metabolic pathways. For example, derivatives of thienopyrimidines have been evaluated for their ability to inhibit acetylcholinesterase and urease, which are crucial targets in treating conditions like Alzheimer's disease and urinary tract infections .
Synthesis and Biological Evaluation
A series of related compounds were synthesized and evaluated for their biological activities. The synthesis typically involves multi-step reactions starting from simpler precursors, often yielding high purity products suitable for biological testing. For instance, derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown promising results in antibacterial assays .
Pharmacological Studies
In pharmacological studies, compounds similar to the one discussed have been tested for their effects on glucose metabolism and insulin regulation. These studies indicate potential applications in treating diabetes and related metabolic disorders .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Saturated tetrahydrobenzothieno derivatives (e.g., CAS 445220-56-4) exhibit reduced planarity, likely decreasing intercalation efficiency but improving metabolic stability .
Bioactivity and Pharmacokinetic Profiling
Table 2: Bioactivity Comparison Using Similarity Indexing (Tanimoto Coefficient)
*Tanimoto coefficients calculated using MACCS fingerprints ().
Key Findings :
- Analogues with methylsulfanyl or hydroxy groups (e.g., 3c) show reduced bioactivity overlap due to altered hydrogen-bonding capacity .
Biological Activity
The compound 5-(4-chlorophenyl)-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula for the compound is , and it features a complex structure that includes a thieno[2,3-d]pyrimidine core. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds containing the 4-chlorophenyl moiety exhibit notable antimicrobial properties. For instance, compounds similar to the target structure have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism behind this activity appears to involve disruption of bacterial cell membranes and inhibition of key enzymes necessary for bacterial survival.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease , which are critical targets in treating conditions like Alzheimer's disease and urinary infections, respectively. The IC50 values for these activities demonstrated that certain derivatives possess significant inhibitory potential .
Anticancer Properties
There is emerging evidence suggesting that the compound may exhibit anticancer activity. Similar thieno[2,3-d]pyrimidine derivatives have been reported to induce cytotoxic effects in various cancer cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest . In vitro studies revealed that the compound could significantly decrease cell viability in cancerous cells while sparing normal cells .
Study 1: Antimicrobial Efficacy
In a controlled study, a series of synthesized compounds including our target molecule were tested against a panel of bacteria. The results indicated that compounds with a sulfanyl group exhibited enhanced antibacterial activity compared to their non-sulfanyl counterparts. The study highlighted that modifications to the phenyl rings significantly influenced activity levels .
Study 2: Enzyme Inhibition Analysis
Another study focused on the enzyme inhibitory effects of the synthesized compounds. The results showed that compounds with similar structures had varying degrees of AChE inhibition, with some achieving IC50 values as low as 0.63 µM . This suggests potential applicability in neurodegenerative disease treatment.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for this compound, and what experimental parameters require careful optimization?
Methodological Answer: The synthesis of this thienopyrimidinone derivative involves multi-step organic reactions, including sulfanyl group introduction and heterocyclic ring formation. Key steps include:
- Nucleophilic substitution for sulfanyl linkage formation.
- Cyclization under controlled temperature (e.g., 60–80°C) to form the thieno[2,3-d]pyrimidin-4-one core .
- Use of flow chemistry (continuous-flow reactors) to enhance reaction efficiency and reproducibility, as demonstrated in analogous thienopyrimidine syntheses .
Critical Parameters:
| Parameter | Optimization Range | Impact |
|---|---|---|
| Temperature | 60–80°C | Avoids side reactions during cyclization |
| Solvent | DMF or DMSO | Ensures solubility of aromatic intermediates |
| Catalyst | K₂CO₃ or NaH | Facilitates deprotonation and nucleophilic attack |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked methylene groups (δ 3.5–4.0 ppm). Confirm substitution patterns using 2D NMR (COSY, HSQC) .
- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., thienopyrimidinone vs. pyrimidine tautomers) by analyzing bond lengths and torsion angles. Single-crystal studies (e.g., Cu-Kα radiation, 298 K) provide definitive proof of the fused-ring system .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 3 ppm error) .
Q. How can researchers ensure compound purity and stability during storage?
Methodological Answer:
- Chromatographic Purification : Use preparative HPLC with C18 columns (MeCN/H₂O gradient) to isolate the target compound (>95% purity).
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via HPLC. Store under inert atmosphere (N₂) at –20°C to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized using statistical models or heuristic algorithms?
Methodological Answer:
- Design of Experiments (DoE) : Apply a central composite design to optimize variables (e.g., temperature, catalyst loading, solvent ratio). For example, a 3³ factorial design reduces the number of trials while identifying interactions between parameters .
- Bayesian Optimization : Use machine learning to predict optimal yields. Train models on historical data (e.g., 20–30 reactions) to prioritize high-yield conditions for validation .
Example Optimization Workflow:
Q. How should researchers resolve contradictions in spectral data or unexpected reactivity?
Methodological Answer:
- Comparative Analysis : Cross-validate NMR data with structurally analogous compounds (e.g., 4-chlorophenyl-substituted pyrimidines ).
- Mechanistic Probing : Conduct kinetic studies (e.g., variable-temperature NMR) to identify intermediates in sulfanyl group reactions. For example, detect thiyl radical formation using EPR spectroscopy .
- Computational Validation : Perform DFT calculations (B3LYP/6-31G*) to model reaction pathways and confirm plausible intermediates .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against biological targets (e.g., kinases) based on the benzodioxin moiety’s π-π stacking potential .
- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites in the thienopyrimidinone core .
Q. How can researchers design analogs to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) substituents to modulate electronic effects .
- Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine linkers to assess steric and electronic impacts .
- Fragment-Based Design : Use X-ray co-crystal data (if available) to guide substitutions at the benzodioxin ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
